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Compound of Interest

Compound Name: 2-(Tetraacetylglucosido)glycerol

Cat. No.: B030554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Tetraacetylglucosido)glycerol. Due to the limited availability of directly published,

comprehensive spectroscopic data for this specific compound, this document outlines the

expected spectral characteristics based on its chemical structure and provides representative

data from closely related, well-characterized analogs. Furthermore, detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Fourier-Transform Infrared (FTIR) spectroscopy data are presented to enable researchers to

perform their own characterization. This guide is intended to serve as a valuable resource for

scientists and professionals involved in the synthesis, characterization, and application of

glycosylated glycerol derivatives.

Introduction
2-(Tetraacetylglucosido)glycerol, systematically named 2-(2,3,4,6-tetra-O-acetyl-β-D-

glucopyranosyloxy)propane-1,3-diol, is a protected glycoside of significant interest in synthetic

carbohydrate chemistry and drug development. The tetra-O-acetylated glucose moiety renders

the molecule soluble in a range of organic solvents, facilitating its use as a key intermediate in

the synthesis of various biologically active glycolipids and other complex carbohydrates. The

glycerol backbone provides a versatile scaffold for further chemical modifications.
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Accurate and comprehensive spectroscopic characterization is paramount to confirm the

identity, purity, and structure of synthesized 2-(Tetraacetylglucosido)glycerol. This guide

details the expected outcomes from standard spectroscopic techniques.

Spectroscopic Data and Analysis
While a consolidated public record of the complete spectroscopic dataset for 2-
(Tetraacetylglucosido)glycerol is not readily available, the expected data can be reliably

predicted. The following tables summarize the anticipated quantitative data, drawing parallels

with structurally similar and well-documented acetylated glycosides.

Table 1: ¹H NMR Spectroscopic Data
The proton NMR spectrum is crucial for confirming the presence of the key structural motifs:

the glycerol backbone, the pyranose ring of the glucose unit, and the acetyl protecting groups.

The anomeric proton (H-1') is a diagnostic signal, with its coupling constant confirming the β-

configuration of the glycosidic linkage.

Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1' 4.5 - 4.7 Doublet (d) ~8.0

H-2', H-3', H-4' 4.9 - 5.3 Multiplets (m) -

H-5' 3.7 - 3.9 Multiplet (m) -

H-6'a, H-6'b 4.0 - 4.3 Multiplets (m) -

Glycerol CH, CH₂ 3.5 - 4.1 Multiplets (m) -

Acetyl CH₃ (x4) 1.9 - 2.1 (12H) Singlets (s) -

Glycerol OH (x2) Variable, broad Singlet (s, br) -

Table 2: ¹³C NMR Spectroscopic Data
The carbon NMR spectrum provides information on the carbon framework of the molecule. The

chemical shift of the anomeric carbon (C-1') is characteristic of the β-glycosidic bond. The

carbonyl carbons of the acetyl groups are also readily identifiable.
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Assignment Expected Chemical Shift (δ, ppm)

C-1' 100 - 102

C-2', C-3', C-4' 68 - 74

C-5' 71 - 73

C-6' 61 - 63

Glycerol C-1, C-3 ~63

Glycerol C-2 ~78

Acetyl C=O (x4) 169 - 171

Acetyl CH₃ (x4) 20 - 21

Table 3: Mass Spectrometry Data
Mass spectrometry is used to determine the molecular weight of the compound and can

provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a

common soft ionization technique for this class of molecules.

Ionization Technique Expected m/z Value Interpretation

ESI-MS (Positive) 445.16
[M+Na]⁺ (Calculated for

C₁₇H₂₆O₁₂Na)

ESI-MS (Positive) 423.14
[M+H]⁺ (Calculated for

C₁₇H₂₇O₁₂)

ESI-MS (Positive) 331.10
[M - C₃H₇O₂ + H]⁺ (Loss of

glycerol)

Table 4: FTIR Spectroscopic Data
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. The spectrum of 2-(Tetraacetylglucosido)glycerol is expected to be dominated by

strong absorptions from the hydroxyl and ester carbonyl groups.
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Wavenumber (cm⁻¹) Functional Group Assignment

3500 - 3200 (broad) O-H Stretching (Glycerol hydroxyls)

2950 - 2850 C-H Stretching (Aliphatic)

~1750 (very strong) C=O Stretching (Acetyl esters)

~1370 C-H Bending (Methyl)

~1220 (strong) C-O Stretching (Acetyl esters)

~1040 C-O Stretching (Pyranose ring)

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including connectivity and stereochemistry.

Materials:

2-(Tetraacetylglucosido)glycerol (5-10 mg)

Deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆)

5 mm NMR tubes

NMR Spectrometer (≥400 MHz)

Procedure:

Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6 mL of

the chosen deuterated solvent.

Transfer the solution to a 5 mm NMR tube.
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Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation

delay of 1-2 seconds, and 16-64 scans.

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C,

a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds)

are typically required.

Process the spectra using appropriate software. This includes Fourier transformation, phase

correction, baseline correction, and referencing the chemical shifts to the residual solvent

signal or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain information about the molecular formula

and fragmentation.

Materials:

2-(Tetraacetylglucosido)glycerol

HPLC-grade solvent (e.g., methanol or acetonitrile)

Mass Spectrometer with an ESI source

Procedure:

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent. To enhance

ionization, a small amount of an additive such as sodium acetate (for [M+Na]⁺) or formic acid

(for [M+H]⁺) can be added.

Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

Typical ESI source parameters include a capillary voltage of 3.5-4.5 kV, a source

temperature of 100-150 °C, and a desolvation temperature of 250-350 °C.
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Analyze the resulting spectrum to identify the molecular ion and any significant fragment

ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Materials:

2-(Tetraacetylglucosido)glycerol

FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets.

Procedure (using ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good

contact.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

The resulting spectrum will be an absorbance spectrum showing peaks corresponding to the

various functional groups in the molecule.

Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental characterization and a

hypothetical signaling pathway where such a molecule could be involved after deprotection.
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Caption: Experimental workflow for the synthesis and characterization of 2-
(Tetraacetylglucosido)glycerol.
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To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for 2-
(Tetraacetylglucosido)glycerol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030554#spectroscopic-data-for-2-
tetraacetylglucosido-glycerol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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